Methyl N-(5-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycinate
Description
Methyl N-(5-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycinate (CAS: 418804-73-6) is a glycine-derived ester with dual substitution on the nitrogen atom: a 5-chloro-2-methylphenyl group and a phenylsulfonyl moiety. Its molecular formula is C₁₆H₁₆ClNO₄S, with a monoisotopic mass of 353.048857 Da . This compound belongs to the class of N-sulfonyl glycinate esters, which are pivotal intermediates in medicinal chemistry for synthesizing β-lactams and other bioactive heterocycles . The phenylsulfonyl group enhances electrophilicity at the nitrogen center, facilitating nucleophilic substitution or cyclization reactions, while the chloro-methylphenyl substituent introduces steric and electronic effects that influence reactivity and stability .
Properties
IUPAC Name |
methyl 2-[N-(benzenesulfonyl)-5-chloro-2-methylanilino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO4S/c1-12-8-9-13(17)10-15(12)18(11-16(19)22-2)23(20,21)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXGGANATGYMAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N(CC(=O)OC)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl N-(5-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycinate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical structure, synthesis, and biological activity, supported by research findings and case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Chemical Formula : C₁₆H₁₆ClNO₄S
- Molecular Weight : 353.82 g/mol
- CAS Number : 418804-73-6
Structural Features
The structure of this compound includes:
- A chloro-substituted aromatic ring
- A sulfonyl group
- A glycinate moiety
These functional groups are significant for its biological interactions and therapeutic potential.
Research indicates that the compound may interact with various biological targets, potentially influencing multiple pathways. Preliminary studies suggest that it could exhibit:
- Antimicrobial Activity : Initial screening has shown effectiveness against certain bacterial strains.
- Anticancer Properties : Some in vitro studies indicate cytotoxic effects on cancer cell lines, suggesting a mechanism that may involve apoptosis induction.
Case Studies and Research Findings
- Antimicrobial Studies :
- Cytotoxicity Assays :
-
Pharmacodynamics :
- Interaction studies have been undertaken to understand the pharmacodynamics of this compound. These studies typically involve assessing binding affinities to target proteins and evaluating downstream effects on cellular pathways .
Comparative Analysis with Related Compounds
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| Methyl N-(3-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycinate | C₁₆H₁₆ClNO₄S | Similar structure; potential variations in activity |
| Methyl N-(3-methylphenyl)-N-(phenylsulfonyl)glycinate | C₁₆H₁₇NO₄S | Lacks chlorine; may exhibit different biological activity |
This table highlights the structural similarities and differences that may influence their respective biological activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varied Aryl Substituents
The compound’s structural analogues differ primarily in the aryl groups attached to the glycinate nitrogen. Key examples include:
Key Observations :
- Steric and Electronic Effects : The 5-chloro-2-methylphenyl group in the target compound provides greater steric hindrance compared to pyrimidinyl or methoxyphenyl substituents. This hindrance reduces unwanted side reactions, such as dimerization (e.g., diketopiperazine formation in pyrimidinyl analogues) .
- Synthesis Challenges : Unlike Methyl N-(pyrimidin-2-yl)glycinate, which requires solid-phase synthesis to avoid diketopiperazine byproducts , the target compound’s synthesis (via solution-phase alkylation) benefits from the phenylsulfonyl group’s electron-withdrawing nature, stabilizing intermediates .
- Reactivity : The phenylsulfonyl group enhances electrophilicity, enabling cyclization into β-lactams (e.g., compound 6a in ). However, the 5-chloro-2-methylphenyl group may slow reaction kinetics due to steric effects compared to smaller substituents like methoxy .
Critical Differences :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
